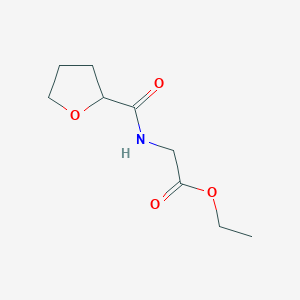![molecular formula C22H26Si2 B15337995 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene is an organosilicon compound characterized by the presence of two trimethylsilyl-ethynyl groups attached to a dihydroacenaphthylene core. This compound is notable for its unique structural features, which make it a valuable building block in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthylene, which is subjected to a series of reactions to introduce the trimethylsilyl-ethynyl groups.
Reaction Conditions: The key step involves the use of trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium or copper, under Sonogashira coupling conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes.
化学反応の分析
Types of Reactions
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl groups or the acenaphthylene core.
Substitution: The trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl groups, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and drug delivery systems.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and high-performance materials.
作用機序
The mechanism by which 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl-ethynyl groups provide sites for further functionalization, allowing the compound to interact with different molecular targets and pathways. The specific pathways involved depend on the nature of the reactions and the intended applications.
類似化合物との比較
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with a single trimethylsilyl-ethynyl group, used in similar synthetic applications.
1,4-Bis[(trimethylsilyl)ethynyl]benzene: A related compound with two trimethylsilyl-ethynyl groups attached to a benzene ring, used in the synthesis of polymers and advanced materials.
Uniqueness
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene is unique due to its dihydroacenaphthylene core, which provides additional structural complexity and potential for diverse chemical modifications. This makes it a versatile building block in various fields of research and industry.
特性
分子式 |
C22H26Si2 |
|---|---|
分子量 |
346.6 g/mol |
IUPAC名 |
trimethyl-[2-[6-(2-trimethylsilylethynyl)-1,2-dihydroacenaphthylen-5-yl]ethynyl]silane |
InChI |
InChI=1S/C22H26Si2/c1-23(2,3)15-13-19-11-9-17-7-8-18-10-12-20(22(19)21(17)18)14-16-24(4,5)6/h9-12H,7-8H2,1-6H3 |
InChIキー |
FJUCWIBBLZBVIV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C2C(=CC=C3C2=C(CC3)C=C1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



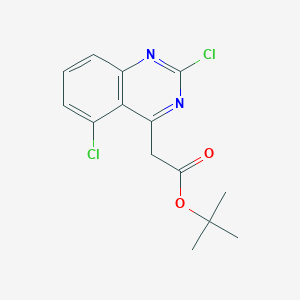

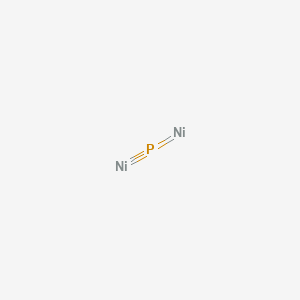
![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
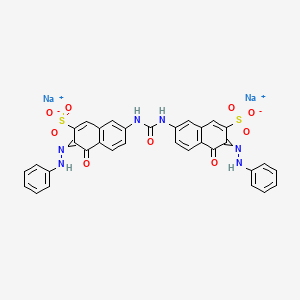
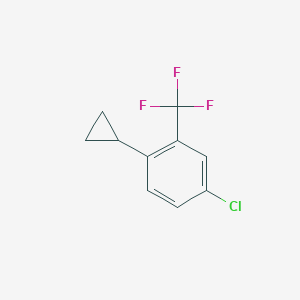
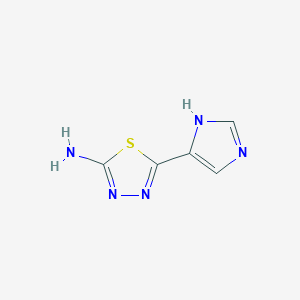
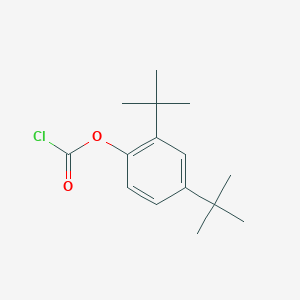
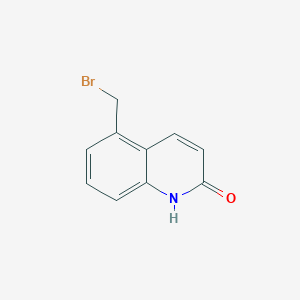

![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
